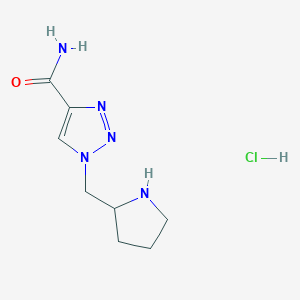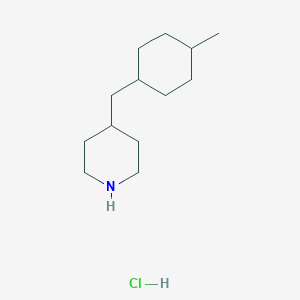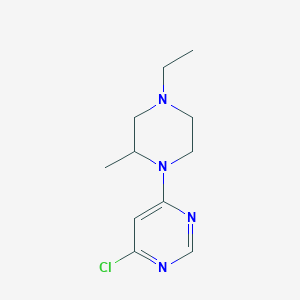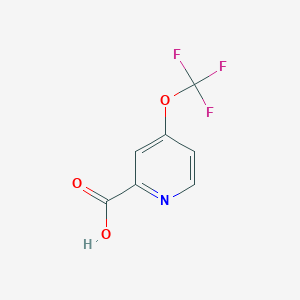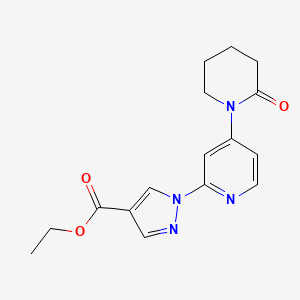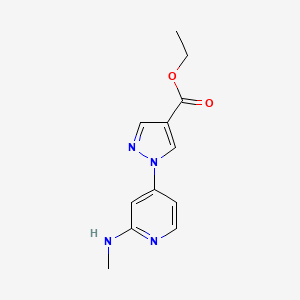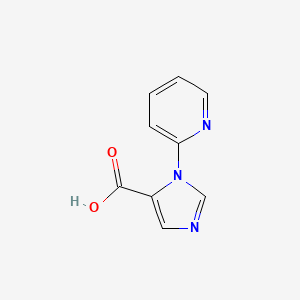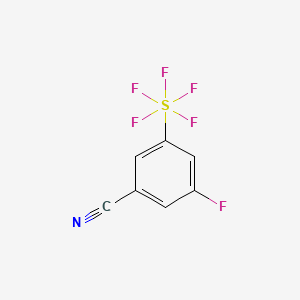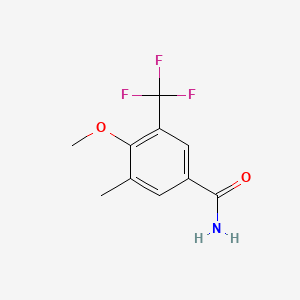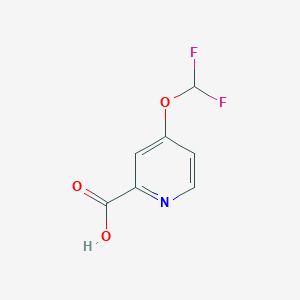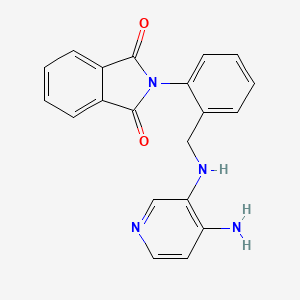![molecular formula C14H13BN2O4S B1405399 (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid CAS No. 2096334-98-2](/img/structure/B1405399.png)
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Vue d'ensemble
Description
The compound “(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid” is a chemical with the CAS Number: 2096334-98-2 . It has a molecular weight of 316.15 . The IUPAC name for this compound is this compound . It is a solid under normal conditions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13BN2O4S/c1-10-4-6-12(7-5-10)22(20,21)17-13(15(18)19)9-11-3-2-8-16-14(11)17/h2-9,18-19H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis:
- Smith et al. (2008) report the synthesis of various boronic acids including pyridylboronic acids, which are used in Suzuki–Miyaura cross-coupling reactions to obtain highly functionalized heteroarylpyridine derivatives, a category that includes (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid (Smith et al., 2008).
- Hernández-Negrete et al. (2021) discuss the synthesis and characterization of boronic acid derivatives for pharmaceutical and biological applications, emphasizing their potential interactions with biological molecules (Hernández-Negrete et al., 2021).
Reactivity and Interaction Studies:
- Böttger et al. (2012) synthesized pyrrole–pyridine-based ligands using Suzuki coupling methods, demonstrating the utility of boronic acids in creating complex molecular structures (Böttger et al., 2012).
- Fárfan and Contreras (1987) used carbon-13 nuclear magnetic resonance spectroscopy to study the acidity of boron Lewis acids in pyridine complexes, which is relevant to understanding the properties of boronic acid derivatives (Fárfan & Contreras, 1987).
Pharmaceutical Intermediates:
- Wang et al. (2006) describe the synthesis of a key pharmaceutical intermediate, closely related to the boronic acid , highlighting the role of such compounds in drug development (Wang et al., 2006).
Molecular Structure and Analysis:
- Sánchez-Portillo et al. (2017) conducted a structural analysis of pyridine-imino boronic esters, including those related to the compound , focusing on secondary interactions in solid state (Sánchez-Portillo et al., 2017).
- Pfaffenrot et al. (2012) investigated the molecular structure of a compound containing the pyrrolopyridine system, similar to the boronic acid , to understand its spatial configuration and potential interactions (Pfaffenrot et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary target of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Propriétés
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-4-6-12(7-5-10)22(20,21)17-13(15(18)19)9-11-3-2-8-16-14(11)17/h2-9,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDGUWDAEPULPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


